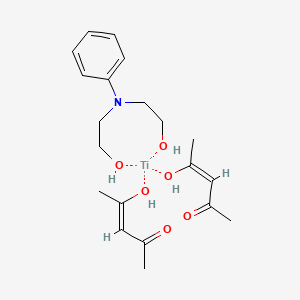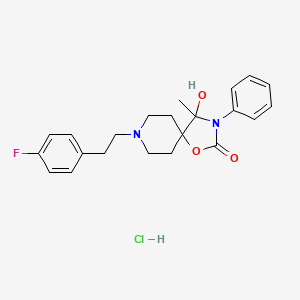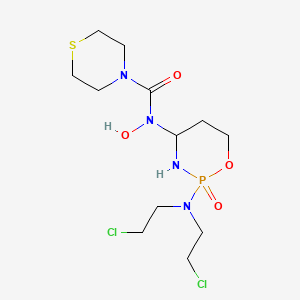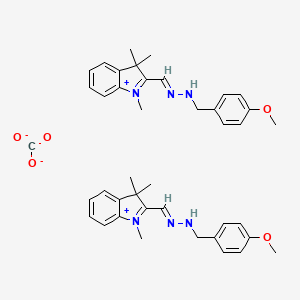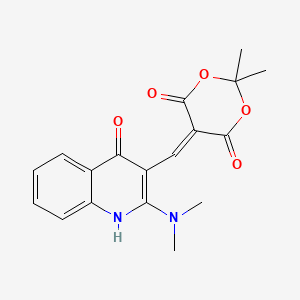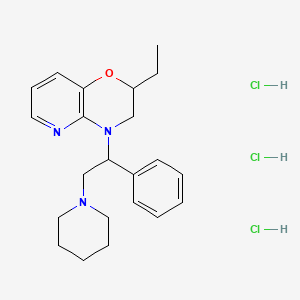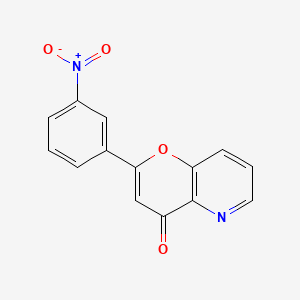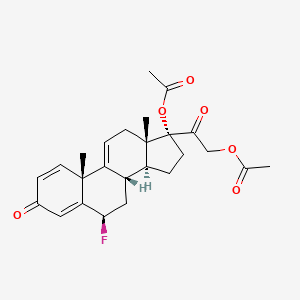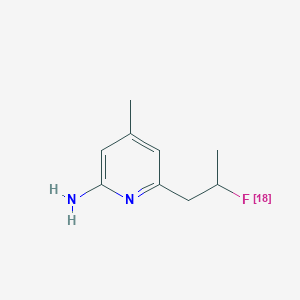
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. This compound is significant due to its ability to act as a tracer in various diagnostic applications, particularly in the field of neuroimaging.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves the incorporation of the radioactive isotope Fluorine-18. The process typically starts with the preparation of a precursor molecule, which is then subjected to nucleophilic substitution reactions to introduce the Fluorine-18 isotope. The reaction conditions often require the use of specialized equipment to handle the radioactive materials safely and efficiently .
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure high radiochemical yields and purity. The use of automated radiosynthesizers allows for the consistent production of the compound under Good Manufacturing Practices (GMP) conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine undergoes various chemical reactions, including:
Electrophilic fluorination:
Nucleophilic substitution: Commonly used to replace a leaving group with the Fluorine-18 isotope.
Common Reagents and Conditions
The reactions typically involve reagents such as Fluorine-18 gas or Fluorine-18 labeled precursors. The conditions often require the use of anhydrous solvents and inert atmospheres to prevent the degradation of the radioactive isotope .
Major Products
The primary product of these reactions is the radiolabeled compound this compound, which is used in PET imaging .
Aplicaciones Científicas De Investigación
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Helps in the visualization of biological processes at the molecular level.
Medicine: Primarily used in PET imaging to diagnose and monitor neurological disorders, cancers, and other diseases
Industry: Employed in the development of new radiopharmaceuticals and diagnostic tools
Mecanismo De Acción
The mechanism of action of 6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine involves its uptake by specific tissues or cells, where it emits positrons. These positrons interact with electrons in the surrounding tissue, producing gamma rays that are detected by PET scanners. This allows for the visualization of the distribution and concentration of the compound in the body, providing valuable diagnostic information .
Comparación Con Compuestos Similares
Similar Compounds
6-(Fluoro-18F)-L-DOPA: Another radiolabeled compound used in PET imaging, particularly for studying the dopaminergic system in the brain
2-(Fluoro-18F)-deoxyglucose: Commonly used in oncology to image glucose metabolism in tumors.
Uniqueness
6-(2-(Fluoro-18F)-propyl)-4-methyl-2-pyridinamine is unique due to its specific uptake and retention in certain tissues, making it particularly useful for imaging specific biological processes and diseases .
Propiedades
Número CAS |
1146620-79-2 |
|---|---|
Fórmula molecular |
C9H13FN2 |
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
6-(2-(18F)fluoranylpropyl)-4-methylpyridin-2-amine |
InChI |
InChI=1S/C9H13FN2/c1-6-3-8(5-7(2)10)12-9(11)4-6/h3-4,7H,5H2,1-2H3,(H2,11,12)/i10-1 |
Clave InChI |
MBHRCNFCHFHUKZ-LMANFOLPSA-N |
SMILES isomérico |
CC1=CC(=NC(=C1)N)CC(C)[18F] |
SMILES canónico |
CC1=CC(=NC(=C1)N)CC(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



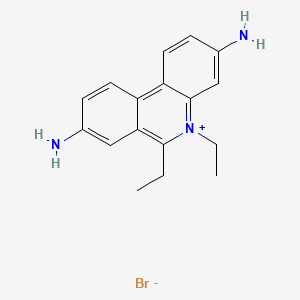
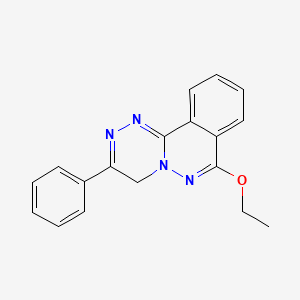
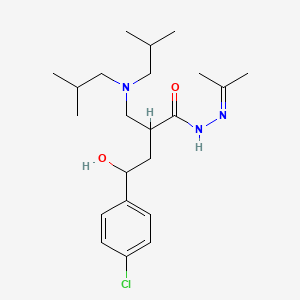
![(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-ethyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B15182073.png)
